17-Iodo-3-O-methyl Estratetraenol-d5
Description
17-Iodo-3-O-methyl Estratetraenol-d5 (CAS: 105644-55-1) is a deuterated steroid derivative with the molecular formula C19H23IO and a molecular weight of 394.29 g/mol . Its structure features an iodine atom at the C17 position, a methyl ether group at C3, and five deuterium substitutions (denoted by "-d5"), which enhance metabolic stability in research applications. This compound serves as a key intermediate in synthesizing 17-Epiestriol, a hormone analog .
Properties
Molecular Formula |
C₁₉H₁₈D₅IO |
|---|---|
Molecular Weight |
399.32 |
Synonyms |
17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
17-Iodoandrosta-5,16-dien-3beta-ol
- CAS : 32138-69-5
- Molecular Formula : C19H27IO
- Molecular Weight : 398.33 g/mol
- Key Features: Iodine substitution at C17 and a dienol backbone, but lacks deuterium and the C3 methyl ether group .
- Applications: Primarily used in steroid receptor studies due to its iodinated structure.
3-O-Methyl 17β-Estradiol-d5 17-O-Tetrahydropyran
- Molecular Formula : C24H29D5O3
- Molecular Weight : 375.56 g/mol
- Key Features: Deuterated (d5) with a C3 methyl ether and a tetrahydropyran group at C15. Shares deuterium labeling with 17-Iodo-3-O-methyl Estratetraenol-d5 but replaces iodine with a tetrahydropyran moiety .
- Applications : Used as a protected form of deuterated estradiol in metabolic studies. The absence of iodine reduces its utility in radiolabeling but enhances solubility compared to iodinated analogues .
Functional Analogues
3-[123I]Iodo-O-methyl-alpha-methyl-L-tyrosine (OMIMT)
- Key Features: A radiopharmaceutical amino acid derivative with iodine-123 labeling and a methyl ether group. Used in SPECT imaging for brain tumor detection .
- Comparison: While structurally distinct (amino acid vs. steroid), OMIMT shares iodine labeling and methyl ether functionalization. Both compounds face challenges in tumor-to-background (T/B) ratios, but this compound’s deuterium may improve in vivo stability .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| This compound | 105644-55-1 | C19H23IO | 394.29 | Iodine (C17), methyl ether (C3), deuterated | 17-Epiestriol synthesis, tracer studies |
| 17-Iodoandrosta-5,16-dien-3beta-ol | 32138-69-5 | C19H27IO | 398.33 | Iodine (C17), dienol backbone | Steroid receptor studies |
| 3-O-Methyl 17β-Estradiol-d5 17-O-THP | N/A | C24H29D5O3 | 375.56 | Deuterated, tetrahydropyran (C17) | Metabolic studies, synthesis intermediate |
| OMIMT | N/A | C11H13INO3 | 307.13 | Iodine-123, methyl ether | SPECT imaging of brain tumors |
Key Research Findings
- Metabolic Stability: Deuterium in this compound slows hepatic metabolism, extending its half-life compared to non-deuterated analogues like 17-Iodoandrosta-5,16-dien-3beta-ol .
- Tumor Targeting: While OMIMT shows lower T/B ratios than methionine in glioma models, iodinated steroids like this compound may offer niche applications in hormone-sensitive cancers .
- Synthetic Utility: The C3 methyl ether group in this compound enhances steric protection during synthesis, a feature shared with 3-O-Methyl 17β-Estradiol-d5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
